Home > Products > Screening Compounds P19756 > dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate -

dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

Catalog Number: EVT-3763384
CAS Number:
Molecular Formula: C24H25NO5
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

Compound Description: Isopropyl 2-methoxyethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, commonly known as nifedipine, is a prominent calcium channel blocker used to manage hypertension and angina pectoris. []

Relevance: Nifedipine shares the core 1,4-dihydropyridine structure with dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Key structural differences lie in the ester side chains and the aryl substituent at the 4-position. Nifedipine has isopropyl and 2-methoxyethyl ester groups, while the target compound has dimethyl ester groups. Furthermore, nifedipine possesses a 3-nitrophenyl group at the 4-position, contrasting with the 4-ethoxyphenyl group in the target compound. These variations impact their pharmacological profiles, including potency and selectivity for specific calcium channels. []

Nicardipine

Compound Description: (±)-2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, commonly referred to as nicardipine, is another widely used calcium channel blocker for hypertension management. [] []

Nitrendipine

Compound Description: Ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate, known as nitrendipine, is a calcium channel blocker used to treat hypertension. It exhibits high affinity for L-type calcium channels. [] []

Relevance: Nitrendipine is structurally related to dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate through their common 1,4-dihydropyridine core. They differ in the ester side chains and the aryl substituent at the 4-position. Nitrendipine has ethyl and methyl ester groups, while the target compound has dimethyl ester groups. Both compounds share a nitrophenyl group at the 4-position, but nitrendipine has it at the 3-position, while the target compound has it at the 4-position. These subtle changes in structure can lead to variations in their pharmacological profiles, particularly their potency and selectivity for different subtypes of calcium channels. [] []

Nisoldipine

Compound Description: (±)-3-Isopropyl 5-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, commonly called nisoldipine, is a calcium channel blocker known for its use in managing hypertension and angina. []

Relevance: Nisoldipine, like the target compound, belongs to the 1,4-dihydropyridine class of calcium channel blockers. They share a common core structure but differ in their ester side chains and the aryl substituent at the 4-position. Nisoldipine features isopropyl and methyl ester groups, contrasting with the dimethyl ester groups in the target compound. Additionally, nisoldipine has a 2-nitrophenyl group at the 4-position, whereas the target compound has a 4-ethoxyphenyl group. These structural variations can influence their pharmacokinetic and pharmacodynamic properties, leading to differences in their potency, duration of action, and tissue selectivity. []

Benidipine

Compound Description: Benidipine, chemically known as (±)-1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester, is a long-acting calcium channel blocker primarily used to treat hypertension. [] []

Relevance: Both benidipine and dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are classified as 1,4-dihydropyridines, a class known for its calcium channel antagonist properties. Benidipine possesses a chiral center and exists as a mixture of stereoisomers, with the (S)-(S)-isomer being significantly more potent than its enantiomer. [] Its structure diverges from the target compound in the ester side chains, where it features a methyl group and a complex 1-(phenylmethyl)-3-piperidinyl ester, while the target compound has two methyl ester groups. Additionally, while both compounds bear a nitrophenyl group at the 4-position, benidipine has it in the meta (m) position, whereas the target compound has it in the para (p) position. These structural variations significantly influence their pharmacological properties, including potency, duration of action, and potential for tissue selectivity. []

(±)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate dihydrochloride (NKY-722)

Compound Description: NKY-722 is a novel water-soluble dihydropyridine calcium channel blocker that has demonstrated potent and long-lasting antihypertensive activity in animal models. [] [] []

Relevance: NKY-722 and dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the 1,4-dihydropyridine core, but differ significantly in their side chains. NKY-722 features a methyl group and a complex 3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl ester, while the target compound has two methyl ester groups. Additionally, NKY-722 has a 3-nitrophenyl group at the 4-position, in contrast to the 4-ethoxyphenyl group in the target compound. These structural distinctions contribute to their unique pharmacological profiles, impacting their water solubility, duration of action, and potential for tissue-specific effects. The presence of the piperazinyl group in NKY-722, in particular, contributes to its water solubility, making it suitable for intravenous administration, unlike many other 1,4-dihydropyridines. [] [] []

Dimethyl 4-(2-chlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (DCDDP)

Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on pulmonary hypertension. Studies suggest it may exert its therapeutic effects by reducing serotonin levels and receptor expression in pulmonary tissues. [] []

Methyl Pentyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (MN9202)

Compound Description: MN9202 is a 1,4-dihydropyridine derivative studied for its protective effects against shock induced by intestinal ischemia-reperfusion injury. It has demonstrated the ability to improve cardiovascular function and survival rates in animal models. [] []

Relevance: MN9202 and dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate are structurally related through their 1,4-dihydropyridine core. MN9202 possesses a methyl and a pentyl ester group, in contrast to the two methyl ester groups in the target compound. Furthermore, MN9202 has a 3-nitrophenyl group at the 4-position, while the target compound has a 4-ethoxyphenyl group. The variations in their ester side chains and the position of the nitro group on the phenyl ring contribute to differences in their pharmacokinetic and pharmacodynamic profiles. These differences may affect their absorption, distribution, metabolism, and excretion, ultimately influencing their therapeutic applications. [] []

(±)-3-(benzylmethylamino)-2,2-dimethylpropyl methyl 4-(2-fluoro-5-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate hydrochloride (TC-81)

Compound Description: TC-81 is a newly synthesized calcium antagonist investigated for its absorption, distribution, metabolism, and excretion properties in rats and dogs. [] []

Properties

Product Name

dimethyl 1-benzyl-4-(4-ethoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate

IUPAC Name

dimethyl 1-benzyl-4-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C24H25NO5/c1-4-30-19-12-10-18(11-13-19)22-20(23(26)28-2)15-25(16-21(22)24(27)29-3)14-17-8-6-5-7-9-17/h5-13,15-16,22H,4,14H2,1-3H3

InChI Key

XDSOMGXOIFCHMN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=CC=C3)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.